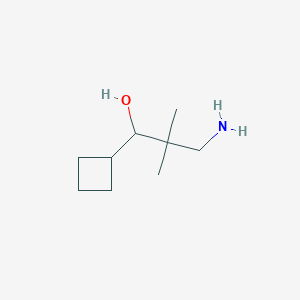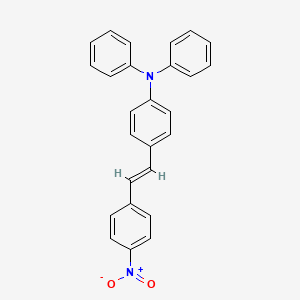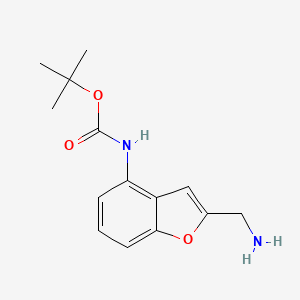
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a tert-butyl carbamate group attached to the benzofuran ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate typically involves multiple steps. One common approach is to start with the benzofuran core and introduce the aminomethyl group through a series of reactions. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amines.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, influencing their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-aminobenzyl)carbamate
- tert-Butyl (4-aminophenethyl)carbamate
- tert-Butyl (5-aminopyridin-2-yl)carbamate
Uniqueness
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate is unique due to its benzofuran core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H18N2O3 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(aminomethyl)-1-benzofuran-4-yl]carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11-5-4-6-12-10(11)7-9(8-15)18-12/h4-7H,8,15H2,1-3H3,(H,16,17) |
Clave InChI |
RQDQUDCFFJPXPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)
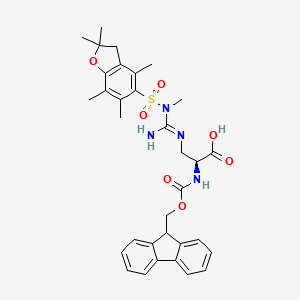
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
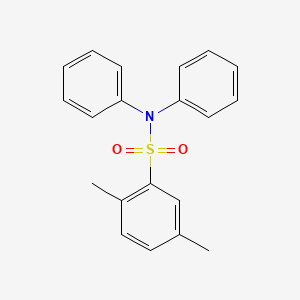
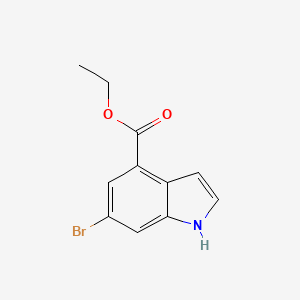

![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)
![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)


![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)

